3-(5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a unique combination of functional groups, including an indole ring, a triazole ring, and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the triazole intermediate.
Attachment of the Ethylthio Group: The ethylthio group can be introduced through a thiolation reaction, where an ethylthiol reacts with the triazole-fluorophenyl intermediate.
Formation of the Indole Ring: The final step involves the formation of the indole ring through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
3-(5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent due to its unique structural features and biological activity.
Biological Research: It is used as a probe to study various biological pathways and molecular targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the development of novel chemical entities.
Mechanism of Action
The mechanism of action of 3-(5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-(methylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Similar structure with a methylthio group instead of an ethylthio group.
3-(5-(ethylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
3-(5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-pyrrole: Similar structure with a pyrrole ring instead of an indole ring.
Uniqueness
The uniqueness of 3-(5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group, fluorophenyl group, and indole ring together in one molecule provides a unique scaffold for drug design and development, offering potential advantages in terms of potency, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
3-[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4S/c1-2-24-18-22-21-17(23(18)13-9-7-12(19)8-10-13)15-11-20-16-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXCNBRAUATTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.